![molecular formula C10H11N3O2 B258691 N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide, also known as MPFC, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and reduce the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anti-cancer, neuroprotective, and anti-inflammatory effects at relatively low concentrations. However, one of the limitations of using N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide. One area of research is the development of more efficient synthesis methods for N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide, which could improve its availability and reduce its cost. Another area of research is the investigation of the potential therapeutic applications of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide in other fields of medicine, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide and to identify potential drug targets for its therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In anti-inflammatory therapy, N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
Nombre del producto |
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-13-7-8(6-12-13)5-11-10(14)9-3-2-4-15-9/h2-4,6-7H,5H2,1H3,(H,11,14) |
Clave InChI |
ZPCCCCZFCHPBOS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC=CO2 |
SMILES canónico |
CN1C=C(C=N1)CNC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)
![5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B258609.png)
![ethyl {[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B258610.png)
![(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B258611.png)
![2-(Ethylsulfanyl)-5-[3,4,5-tris(methyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B258613.png)
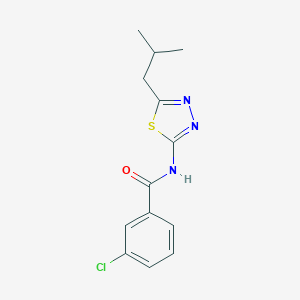
![2-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzonitrile](/img/structure/B258618.png)
![2-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3,5]thiadiazin-7-one](/img/structure/B258620.png)
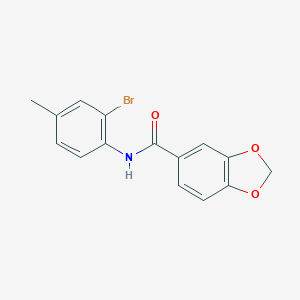
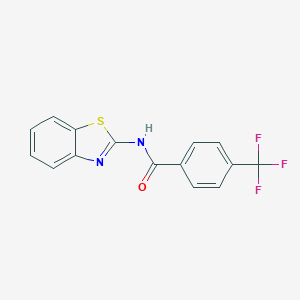
![2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B258629.png)
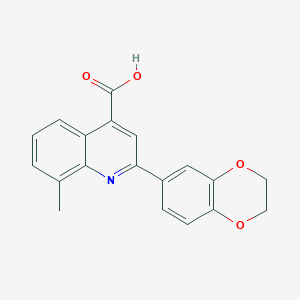
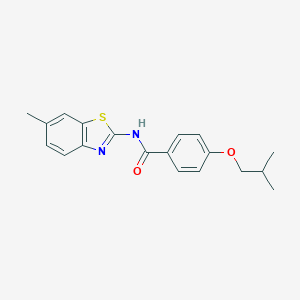
![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)